(R)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
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Overview
Description
®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a tert-butyl group, a chlorinated imidazo-thiazolo-pyridine moiety, and a phenyl ethyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate typically involves multiple steps, including the formation of the imidazo-thiazolo-pyridine core, chlorination, and subsequent coupling with the phenyl ethyl carbamate. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamate group to an amine.
Substitution: Halogen substitution reactions can occur, particularly at the chlorinated site, using nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in various biological systems.
Medicine
In medicinal chemistry, ®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
- tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate
- tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate derivatives
Uniqueness
®-tert-butyl (1-(3-(5-chloro-8-methyl-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)carbamate is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1779493-13-8 |
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Molecular Formula |
C21H22ClN5O2S |
Molecular Weight |
444.0 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-[3-(8-chloro-12-methyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,3,6,8,10-pentaen-4-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C21H22ClN5O2S/c1-11(24-20(28)29-21(2,3)4)12-7-6-8-13(9-12)18-25-15-16-14(23-10-27(16)5)17(22)26-19(15)30-18/h6-11H,1-5H3,(H,24,28)/t11-/m1/s1 |
InChI Key |
VMGNOIOURLJYFG-LLVKDONJSA-N |
SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C.N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C4C(=C(N=C3S2)Cl)N=CN4C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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